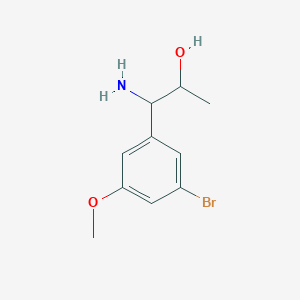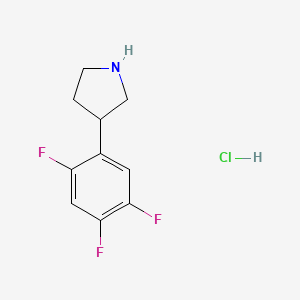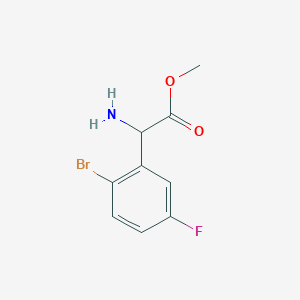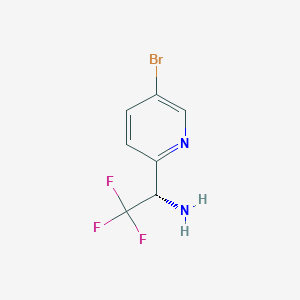![molecular formula C16H10IN3 B13052665 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a pyrrolo[2,3-C]pyridine moiety, which is a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of a pyrrolo[2,3-C]pyridine derivative, followed by coupling with an isoquinoline derivative under specific reaction conditions. The iodination step can be carried out using iodine and a suitable oxidizing agent, while the coupling reaction may require the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted isoquinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core and have been studied for their biological activities, including their potential as fibroblast growth factor receptor inhibitors.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are known for their biomedical applications.
Uniqueness
5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups
Properties
Molecular Formula |
C16H10IN3 |
|---|---|
Molecular Weight |
371.17 g/mol |
IUPAC Name |
5-iodo-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C16H10IN3/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H |
InChI Key |
MEFMHNBXLQQPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)I)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)

![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)


![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)

